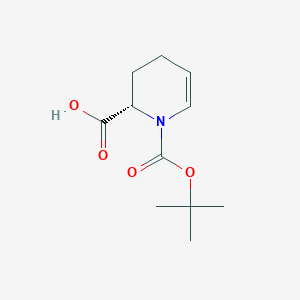

(S)-1-BOC-2-PIPERIDENE-6-CARBOXYLIC ACID

描述

Historical Context and Discovery

(S)-1-Boc-2-piperidine-6-carboxylic acid emerged as a compound of interest in the late 20th century alongside advancements in asymmetric synthesis and protecting-group chemistry. The tert-butoxycarbonyl (Boc) group, first reported in the 1950s, became a cornerstone for amine protection in peptide synthesis. The specific application of Boc to piperidine derivatives gained traction in the 1990s, driven by the need for enantiomerically pure intermediates in pharmaceutical research.

The compound’s synthesis was initially achieved through chiral resolution of racemic mixtures, but modern methods employ catalytic dynamic resolution (CDR) using chiral ligands. For example, a 2010 study demonstrated the enantioselective synthesis of (R)- and (S)-pipecolic acid derivatives via CDR, achieving enantiomeric excesses exceeding 95%. The CAS registry number 222851-92-5, assigned in the early 2000s, formalized its identity as a distinct chiral building block.

Structural and Stereochemical Features

(S)-1-Boc-2-piperidine-6-carboxylic acid (C₁₁H₁₇NO₄, MW 227.26 g/mol) features a piperidine ring—a six-membered saturated heterocycle with one nitrogen atom—substituted at positions 1 and 6. Key structural attributes include:

The stereoelectronic effects of the Boc group influence reactivity. The bulky tert-butyl moiety shields the nitrogen, preventing unwanted nucleophilic attacks during multi-step syntheses. Meanwhile, the carboxylic acid participates in hydrogen bonding, affecting crystallization and solubility (logP ≈ 1.2).

Role in Organic and Medicinal Chemistry

This compound serves as a versatile chiral intermediate:

- Peptide Mimetics : The piperidine scaffold mimics proline in constrained peptides, enhancing metabolic stability.

- Alkaloid Synthesis : Used in asymmetric routes to solenopsins and coniine, leveraging its (S)-configuration.

- Drug Candidates : Key precursor to protease inhibitors and kinase modulators, where stereochemical fidelity is paramount.

A 2022 study highlighted its utility in dynamic kinetic resolution, producing 61 g/L of enantiopure pipecolic acid via engineered Escherichia coli. The Boc group’s orthogonal compatibility with Fmoc and Cbz protections further enables complex molecule assembly.

属性

IUPAC Name |

(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-7-5-4-6-8(12)9(13)14/h5,7-8H,4,6H2,1-3H3,(H,13,14)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFOXQMAOPSBJON-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C=CCC[C@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50650655 | |

| Record name | (2S)-1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

222851-92-5 | |

| Record name | (2S)-1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Asymmetric Synthesis via Chiral Auxiliary and One-Pot Cyclization

A patented method for preparing (S)-2-piperidinecarboxylic acid derivatives, which can be adapted for this compound, uses a three-step sequence:

- Step 1: Condensation of L-camphorsulfonamide (a chiral auxiliary) with diphenylimine ester under Lewis acid catalysis to form an intermediate imine compound.

- Step 2: Asymmetric alkylation of this intermediate under strong base conditions, followed by acidic imine hydrolysis and intramolecular cyclization in a one-pot procedure to yield a bicyclic intermediate.

- Step 3: Removal of the chiral auxiliary under alkaline conditions to afford the (S)-2-piperidinecarboxylic acid with high stereoselectivity and yield.

This approach benefits from cheap, readily available raw materials, a short synthetic route, and good stereocontrol.

Protection and Functional Group Transformation

The installation of the BOC protecting group on the nitrogen of the piperidine ring is typically performed using tert-butyl dicarbonate (BOC anhydride) under basic conditions, often in an inert atmosphere to prevent side reactions.

For the double bond formation to yield the piperidene ring (unsaturated piperidine), selective dehydrogenation or elimination reactions may be employed after BOC protection and carboxylation steps.

Example Synthesis of Related Compounds

While direct detailed procedures for this compound are scarce, synthesis of structurally related compounds like (S)-1-Boc-2-acetyl-piperidine provides insight:

- Reaction Conditions: In tetrahydrofuran at -10°C under nitrogen atmosphere.

- Reagents: Methylmagnesium bromide (Grignard reagent) added dropwise to a solution of precursor.

- Workup: Quenching with saturated ammonium chloride, extraction with ether, drying, filtration, solvent removal, and purification by column chromatography.

- Yield: 96% for the acetylated product.

This highlights the necessity of low temperature, inert atmosphere, and careful workup to maintain stereochemistry and high yield.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- The hydrogenation method avoids highly basic conditions, simplifying post-processing and reducing hazardous waste.

- The chiral auxiliary method achieves excellent stereoselectivity and is suitable for producing enantiomerically pure intermediates.

- Protection with BOC groups is standard to stabilize the nitrogen and facilitate further synthetic transformations.

- The piperidene (unsaturated) ring structure requires careful control of reaction conditions to avoid over-reduction.

- Industrial scalability is demonstrated for hydrogenation methods, with yields above 85% and straightforward purification.

- Purity of final products is typically above 98%, with melting points and chromatographic data confirming identity.

化学反应分析

Types of Reactions

(S)-1-BOC-2-PIPERIDENE-6-CARBOXYLIC ACID can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can remove the Boc protecting group, yielding the free amine.

Substitution: The Boc group can be substituted with other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or borane can be used to remove the Boc group.

Substitution: Reagents like trifluoroacetic acid are often used to facilitate the substitution of the Boc group

Major Products Formed

The major products formed from these reactions include N-oxides, free amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

科学研究应用

Peptide Synthesis

(S)-1-BOC-2-PIPERIDENE-6-CARBOXYLIC ACID is primarily used as a building block in peptide synthesis. The tert-butoxycarbonyl (Boc) group serves as a protecting group that allows for selective functionalization of the amino acid residues without interfering with their reactivity:

- Deprotection : The Boc group can be removed using trifluoroacetic acid (TFA), facilitating further reactions to create peptides with specific biological activities.

Synthesis of Piperidine Derivatives

The compound acts as a precursor for synthesizing various piperidine derivatives, which are important in medicinal chemistry due to their diverse pharmacological properties. The ability to modify the piperidine ring allows researchers to explore new drug candidates with enhanced efficacy and reduced side effects.

While this compound itself is not biologically active, it plays a crucial role in the synthesis of compounds that interact with biological systems:

- Incorporation into Peptides : The incorporation of pipecolic acid residues into peptides can significantly alter their interaction with biological targets, influencing signaling pathways and enzymatic reactions.

Case Study 1: Peptide Modifications

Research has demonstrated that peptides modified with this compound exhibit enhanced binding affinities to specific receptors. For instance, studies on neuropeptides have shown that the inclusion of pipecolic acid residues can stabilize peptide conformations, leading to improved receptor interactions.

Case Study 2: Drug Development

In drug development, this compound has been utilized in synthesizing novel analgesics. By modifying the piperidine structure, researchers have created compounds that target pain pathways more effectively than existing medications.

作用机制

The mechanism of action of (S)-1-BOC-2-PIPERIDENE-6-CARBOXYLIC ACID involves the protection of amino groups through the formation of a stable Boc group. This protection allows for selective reactions to occur on other functional groups without interference from the amino group. The Boc group can be removed under acidic conditions, revealing the free amine for further reactions .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues in Piperidine/Piperazine Carboxylic Acid Family

(S)-4-N-BOC-Piperazine-2-Carboxylic Acid

- Molecular Formula : C₁₀H₁₈N₂O₄

- Key Differences: Contains a piperazine ring (six-membered ring with two nitrogen atoms) instead of a piperidene ring (unsaturated piperidine). The BOC group is attached to the 4-position nitrogen of piperazine, whereas in the target compound, it is on the 1-position nitrogen of piperidene.

(R)-1-N-BOC-Piperidine-2-Carboxylic Acid

- CAS : 118552-55-9

- Key Differences: Stereochemistry: R-configuration at the chiral center vs. S-configuration in the target compound. Carboxylic acid group at the 2-position instead of the 6-position, altering hydrogen-bonding interactions in molecular recognition. Molecular formula: C₁₁H₁₉NO₄ (vs. C₁₁H₁₇NO₄ for the target compound), indicating differences in hydrogen content due to ring saturation.

(2S,3R)-1-Boc-2-methylpiperidine-3-carboxylic Acid

Functional Group Variants

(S)-1-Boc-4-hydroxy-2-pyrrolidinone

- CAS: Not explicitly provided, cataloged in rare chemicals

- Key Differences: Five-membered pyrrolidinone ring vs. six-membered piperidene. Hydroxyl group at the 4-position introduces polarity and hydrogen-bonding capacity, absent in the target compound.

6-Methylpiperidine-2-carboxylic Acid

Data Table: Comparative Analysis

Stereochemical Impact

Solubility and Bioavailability

- Compounds with hydroxyl groups (e.g., (S)-1-Boc-4-hydroxy-2-pyrrolidinone) exhibit higher aqueous solubility but lower membrane permeability compared to the target compound .

- The unsaturated piperidene ring in the target compound may enhance rigidity, improving metabolic stability in vivo.

生物活性

(S)-1-Boc-2-piperidine-6-carboxylic acid is a significant compound in organic chemistry, particularly recognized for its role in peptide synthesis and the development of biologically active molecules. This article explores its biological activity, synthesis methods, and potential applications, supported by relevant data and case studies.

Chemical Structure and Properties

(S)-1-Boc-2-piperidine-6-carboxylic acid is characterized by the presence of a tert-butoxycarbonyl (Boc) protective group, which is crucial for modifying amino acids without affecting their reactivity. Its chemical formula is , and it features a piperidine ring that contributes to its biological properties.

Synthesis

The synthesis of (S)-1-Boc-2-piperidine-6-carboxylic acid typically involves the protection of pipecolic acid using di-tert-butyl dicarbonate in the presence of a base like triethylamine. The reaction is performed in an organic solvent such as dichloromethane at room temperature, followed by purification methods like recrystallization or chromatography to achieve high purity levels .

While (S)-1-Boc-2-piperidine-6-carboxylic acid itself is not biologically active, it serves as a precursor for various functionalized piperidine derivatives that exhibit diverse biological activities. The incorporation of pipecolic acid residues into peptides can significantly alter their structure and function, impacting their biological activity.

Key Findings:

- Peptide Synthesis: The compound influences protein signaling pathways and enzymatic reactions through its role in peptide synthesis.

- Biochemical Reagent: It acts as a biochemical reagent that can modify peptides to enhance their interaction with biological targets.

HIV Protease Inhibitors

Research has indicated that piperidine derivatives can serve as potent inhibitors of HIV protease. For instance, compounds containing piperidine analogues have shown IC50 values below 20 nM against HIV-1 protease, demonstrating significant antiviral activity .

Example:

- A study highlighted a compound with a (R)-piperidine-3-carboxamide as a P2-ligand that exhibited an IC50 value of 3.61 nM against HIV-1 variants, showcasing the potential of piperidine derivatives in drug development .

Structure-Activity Relationship (SAR)

A structure-activity relationship study revealed that the stereochemistry and substitution patterns of piperidine derivatives are crucial for their inhibitory potency against HIV protease. Molecular docking studies provided insights into how these compounds interact with the enzyme's active site, further validating their potential as therapeutic agents .

Comparative Analysis

The following table summarizes key structural characteristics and biological activities of compounds related to (S)-1-Boc-2-piperidine-6-carboxylic acid:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| (S)-Pipecolic Acid | Contains a piperidine ring without Boc protection | Naturally occurring amino acid |

| (R)-1-Boc-Pipecolic Acid | Stereoisomer with different biological activity | Used in similar applications but with different enantiomeric properties |

| N-Boc-2-Piperidinecarboxylic Acid | Similar Boc protection but differs in position | Used for different synthetic pathways |

常见问题

Q. What strategies are recommended for reconciling open-data requirements with proprietary constraints in collaborative studies involving this compound?

- Methodological Answer :

- Apply de-identification protocols for sensitive data (e.g., masking synthetic routes in public repositories).

- Use controlled-access platforms (e.g., Zenodo with embargo periods) for sharing spectral datasets.

- Cite primary sources rigorously to avoid intellectual property conflicts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。